molecular formula C6H13BrMg B6303034 4-Methyl-2-pentylmagnesium bromide CAS No. 68941-77-5

4-Methyl-2-pentylmagnesium bromide

Cat. No.: B6303034
CAS No.: 68941-77-5
M. Wt: 189.38 g/mol
InChI Key: PNXYQQOFQVMINJ-UHFFFAOYSA-M
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Description

4-Methyl-2-pentylmagnesium bromide is an organomagnesium halide (Grignard reagent) widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents like this are typically prepared in anhydrous ethereal solvents (e.g., tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)) and are highly reactive toward electrophiles such as carbonyl compounds .

Key properties inferred from analogous Grignard reagents include:

  • Solubility: Likely soluble in polar aprotic solvents like THF or 2-MeTHF, as seen in other magnesium bromides (e.g., 4-(4-Methylphenyl)phenylmagnesium bromide, 0.25M in 2-MeTHF) .
  • Applications: Used in nucleophilic additions to ketones, aldehydes, and esters, or in cross-coupling reactions.

Properties

IUPAC Name

magnesium;2-methylpentane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h4,6H,5H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXYQQOFQVMINJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]CC(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-pentylmagnesium bromide is synthesized through the reaction of 4-methyl-2-pentyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

4-Methyl-2-pentyl bromide+Mg4-Methyl-2-pentylmagnesium bromide\text{4-Methyl-2-pentyl bromide} + \text{Mg} \rightarrow \text{4-Methyl-2-pentylmagnesium bromide} 4-Methyl-2-pentyl bromide+Mg→4-Methyl-2-pentylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of 4-methyl-2-pentylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is typically monitored using techniques such as gas chromatography to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pentylmagnesium bromide undergoes a variety of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

    Catalysts: Nickel or copper catalysts are often employed in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Alkanes: Produced in coupling reactions with alkyl halides.

Scientific Research Applications

4-Methyl-2-pentylmagnesium bromide is utilized in various scientific research applications:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the functionalization of surfaces, such as the alkylation of silicon surfaces.

    Biological Studies: Investigated for its potential in modifying biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-methyl-2-pentylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis. The compound’s high reactivity is attributed to the polar nature of the carbon-magnesium bond, which imparts a carbanion-like character to the carbon atom.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-Methyl-2-pentylmagnesium bromide with structurally related Grignard reagents and other bromides:

Compound Molecular Formula Key Features Reactivity & Applications Reference
4-Methyl-2-pentylmagnesium bromide C₆H₁₃MgBr Branched alkyl chain; moderate steric hindrance Nucleophilic addition to sterically hindered substrates Inferred
Phenylmagnesium bromide C₆H₅MgBr Aromatic group; high nucleophilicity Reactions with aldehydes, ketones, esters
4-(4-Methylphenyl)phenylmagnesium bromide C₁₃H₁₃MgBr Bulky aromatic substituents; lower solubility in non-polar solvents Suzuki-Miyaura couplings
N-Propenylmagnesium bromide C₃H₅MgBr Allylic structure; resonance stabilization Conjugate additions to α,β-unsaturated carbonyls
Methyl bromide (CH₃Br) CH₃Br Small haloalkane; high volatility and toxicity Fumigant, methylating agent (limited due to ozone depletion)

Reactivity and Steric Effects

  • Branched vs. Linear Alkyl Groups : Branched chains (e.g., 4-Methyl-2-pentyl) reduce reaction rates due to steric hindrance, unlike linear analogs like n-pentylmagnesium bromide, which react faster but are less selective .
  • Aromatic vs. Alkyl Grignards : Aromatic Grignard reagents (e.g., phenylmagnesium bromide) exhibit higher nucleophilicity toward aromatic electrophiles, while alkyl variants are better suited for aliphatic substrates .

Solubility and Stability

  • Solvent Systems : Most Grignard reagents require anhydrous ethereal solvents. For example, 4-(4-Methylphenyl)phenylmagnesium bromide is stabilized in 2-MeTHF , while phenylmagnesium bromide is commonly used in THF .
  • Thermal Stability : Branched alkyl Grignard reagents may decompose faster at elevated temperatures compared to aromatic counterparts due to weaker Mg-C bonds in alkyl groups.

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